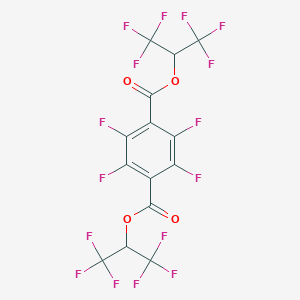
1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties such as increased stability, lipophilicity, and bioavailability .
Molecular Structure Analysis
The compound contains a benzene ring which is a planar, cyclic molecule with alternating double bonds. It also contains hexafluoropropane groups, which are highly electronegative due to the presence of fluorine atoms .Chemical Reactions Analysis
Fluorinated compounds are generally quite stable and resistant to reactions due to the strength of the carbon-fluorine bond .Physical and Chemical Properties Analysis
Fluorinated compounds often have high thermal and chemical stability, and low reactivity. They are often lipophilic and can cross biological membranes, which is useful in medicinal chemistry .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F16O4/c15-3-1(7(31)33-9(11(19,20)21)12(22,23)24)4(16)6(18)2(5(3)17)8(32)34-10(13(25,26)27)14(28,29)30/h9-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNFTNOFWQTYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)OC(C(F)(F)F)C(F)(F)F)F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474066.png)
![4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6474077.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6474084.png)
![4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6474091.png)
![3-(2-methoxyethyl)-1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6474103.png)
![2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6474107.png)
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6474115.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6474116.png)
![4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6474127.png)
![6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474135.png)
![6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6474136.png)
![4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6474151.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B6474156.png)
![6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6474169.png)
